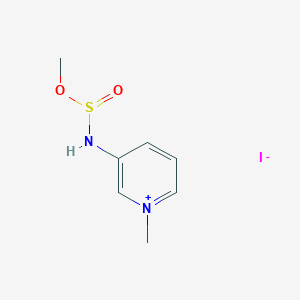

5-Tert-butylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

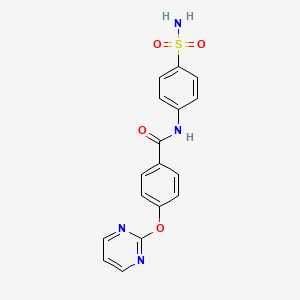

5-Tert-butylthiophene-2-sulfonamide, also known as TBTS, is a sulfonamide derivative of thiophene, a heterocyclic aromatic compound. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. TBTS has been studied extensively due to its wide range of applications in the fields of pharmaceuticals, materials science, and biochemistry. In particular, its unique chemical structure makes it an ideal candidate for the synthesis of novel drugs, materials, and catalysts.

Aplicaciones Científicas De Investigación

Chemiluminescence Studies

5-Tert-butylthiophene-2-sulfonamide derivatives have been explored for their potential in chemiluminescence. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related structurally to 5-Tert-butylthiophene-2-sulfonamide, have shown base-induced chemiluminescence. Such compounds, upon oxidation and subsequent decomposition, emit light, indicating their utility in chemiluminescent probes and materials (N. Watanabe, M. Kikuchi, Y. Maniwa, H. K. Ijuin, & M. Matsumoto, 2010).

Organic Synthesis

The reactivity and functionalization of 5-Tert-butylthiophene-2-sulfonamide through metalation have been explored. Metalation with n-butyllithium allows for competitive reactions at specific positions of the thiophene ring, demonstrating its utility in the synthesis of various thiophene-2-sulfonamide derivatives. This characteristic makes it valuable for the preparation of compounds with potential biological activity or as intermediates in organic synthesis (S. Graham & T. Scholz, 1991).

Catalytic Applications

Research into oxidative desulfurization (ODS) has highlighted the utility of 5-Tert-butylthiophene-2-sulfonamide derivatives in removing sulfur from diesel fuels. These studies focus on the role of various catalysts in the ODS process, shedding light on the electronic and structural requirements for efficient sulfur removal. Such research has implications for environmental chemistry and the development of cleaner fuel technologies (A. Chica, A. Corma, & M. Domine, 2006).

Material Science

In the field of materials science, 5-Tert-butylthiophene-2-sulfonamide derivatives have been investigated for their potential in synthesizing conductive materials. For instance, thiophene sulfonamide derivatives have been synthesized and evaluated for their electronic properties, including their ability to inhibit urease, a property that could have biomedical applications. The electronic effects of different substituents on these derivatives have been found to significantly affect their overall activity and properties, indicating their potential use in electronic materials and devices (Mnaza Noreen et al., 2017).

Propiedades

IUPAC Name |

5-tert-butylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-8(2,3)6-4-5-7(12-6)13(9,10)11/h4-5H,1-3H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMUUMYMJQJIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butylthiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)

![N-[3-(dimethylamino)propyl]piperidine-4-carboxamide](/img/structure/B2729739.png)

![(E)-2-[2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)